molecular formula C29H42N4O2S2 B12207723 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12207723
M. Wt: 542.8 g/mol
InChI Key: OATWVIRVCPPLAQ-CLCOLTQESA-N
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Description

3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and various functional groups. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a dodecyl-substituted thiourea with an appropriate α-haloketone under basic conditions. This step forms the thiazolidine core with the desired substituents.

    Construction of the Pyrido[1,2-a]pyrimidine Core: The pyrido[1,2-a]pyrimidine core is constructed via a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidine ring with the pyrido[1,2-a]pyrimidine core. This is achieved through a condensation reaction, often facilitated by a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrido[1,2-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H42N4O2S2

Molecular Weight

542.8 g/mol

IUPAC Name

(5Z)-3-dodecyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H42N4O2S2/c1-5-6-7-8-9-10-11-12-13-14-17-33-28(35)24(37-29(33)36)19-23-25(30-20-21(2)3)31-26-22(4)16-15-18-32(26)27(23)34/h15-16,18-19,21,30H,5-14,17,20H2,1-4H3/b24-19-

InChI Key

OATWVIRVCPPLAQ-CLCOLTQESA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

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